molecular formula C18H20O3 B1217409 3,4-Estrone quinone CAS No. 40551-34-6

3,4-Estrone quinone

Cat. No. B1217409
CAS RN: 40551-34-6
M. Wt: 284.3 g/mol
InChI Key: REMSDZFYMQQJFD-QDTBLXIISA-N
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Description

Estra-1,5(10)-diene-3,4,17-trione is an o-quinone resulting from the formal oxidation of the dihydroxyphenyl moiety of 4-hydroxyestrone. It has a role as a human metabolite. It is a member of orthoquinones, a 17-oxo steroid and a 3-oxo-Delta(1) steroid.

Scientific Research Applications

DNA Interaction and Cancer Risk

  • Reactivity with DNA : Estrone quinones, including 3,4-Estrone quinone, are reactive towards nucleophiles and can bind to DNA, potentially inducing cellular damage. These interactions are significant in understanding the initiation process of cancers like breast and prostate cancer (Convert et al., 2002); (Cavalieri & Rogan, 2006).

  • Breast and Prostate Cancer : Studies suggest that catechol estrogen-3,4-quinones, including 3,4-Estrone quinone, contribute to mutations initiating breast, prostate, and other cancers by forming DNA adducts, which are significant in cancer research (Li et al., 2003); (Rogan et al., 2003).

Mechanistic Studies and Enzyme Interactions

  • Chemical Reactivity : Understanding the chemical reactions between estrogen quinones like 3,4-Estrone quinone and guanine provides insights into their carcinogenic activities, crucial for cancer research and prevention strategies (Huetz et al., 2004).

  • Enzyme Modulation : The interaction of 3,4-Estrone quinone with enzymes such as thioredoxin reductase in human breast cancer cells highlights the importance of enzyme-quinone interactions in cancer biology (Cassidy, 2005).

Carcinogenicity and DNA Damage

  • Estrogen Metabolism and Carcinogenicity : Studies on the metabolism of estrogens to quinones and subsequent DNA binding and damage provide essential insights into the mechanisms of cancer initiation, particularly in hormone-dependent cancers (Cavalieri & Rogan, 2000).

  • Genotoxicity and Mutations : Investigations into the genotoxic nature of 3,4-Estrone quinone, focusing on DNA adduct formation and mutations, are crucial for understanding the role of estrogens in cancer development (Zahid et al., 2011).

Other Applications

  • Breast Cancer Biomarkers : The detection and characterization of 3,4-Estrone quinone-DNA adducts in human breast tissue may serve as potential biomarkers for predicting breast cancer risk (Markushin et al., 2003).

properties

CAS RN

40551-34-6

Product Name

3,4-Estrone quinone

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-trione

InChI

InChI=1S/C18H20O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1

InChI Key

REMSDZFYMQQJFD-QDTBLXIISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=O)C4=O

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O

synonyms

1,5(10)-estradiene-3,4,17-trione
1,5-ESTO
3,4-estrone-o-quinone
estra-1,5(10)-diene-3,4,17-trione

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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